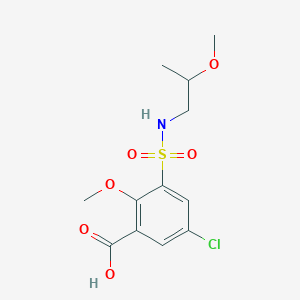
5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid, also known as CMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting COX-2 activity, 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the inflammatory response. Additionally, 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid has been found to reduce the expression of adhesion molecules, which are involved in the migration of immune cells to sites of inflammation.
实验室实验的优点和局限性
5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer in animal studies. However, one limitation of 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid is that its mechanism of action is not fully understood. This makes it difficult to design experiments to test its efficacy in specific disease models.
未来方向
There are several future directions for the study of 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid. One area of interest is the development of new drugs based on 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid for the treatment of inflammatory and pain-related disorders. Another area of interest is the elucidation of the exact mechanism of action of 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid. This could lead to the development of more targeted therapies for specific disease states. Additionally, the study of 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid could lead to the discovery of new pathways involved in the inflammatory response, which could have implications for the development of new drugs for a variety of diseases.
合成方法
5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid can be synthesized by reacting 5-chloro-2-methoxy-3-nitrobenzoic acid with 2-methoxypropylamine and sodium sulfite. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified by recrystallization to obtain pure 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid.
科学研究应用
5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antinociceptive activities. 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These properties make 5-Chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
属性
IUPAC Name |
5-chloro-2-methoxy-3-(2-methoxypropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO6S/c1-7(19-2)6-14-21(17,18)10-5-8(13)4-9(12(15)16)11(10)20-3/h4-5,7,14H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDFEEQXDIUOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC(=C1OC)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

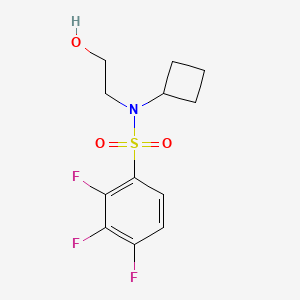
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)
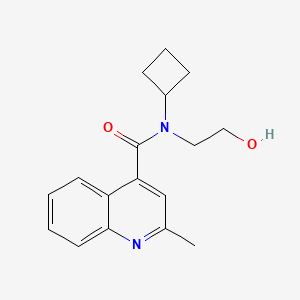


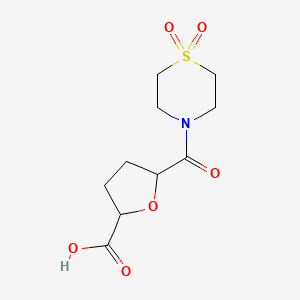
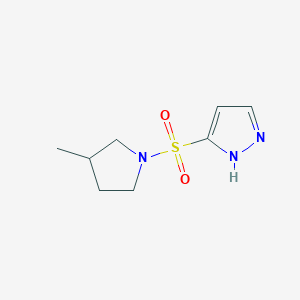
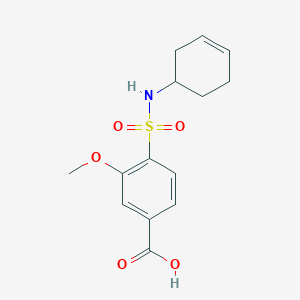
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)
![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)
![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)
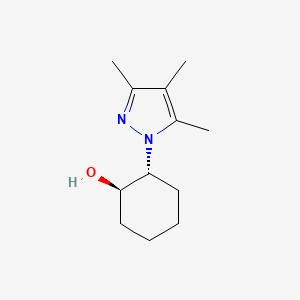
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)